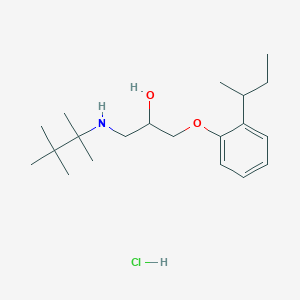
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, a sec-butyl substituent, and a trimethylbutylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-sec-butylphenol with an appropriate halogenating agent to form 2-sec-butylphenoxy halide.
Amination Reaction: The phenoxy halide is then reacted with 2,3,3-trimethylbutan-2-ylamine under controlled conditions to form the corresponding amine derivative.
Hydrochloride Formation: The final step involves the conversion of the amine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
化学反応の分析
Types of Reactions
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
科学的研究の応用
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-(Sec-butyl)phenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
Uniqueness
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride is unique due to its specific substituents, which confer distinct physicochemical properties and biological activities compared to similar compounds.
特性
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(2,3,3-trimethylbutan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-8-15(2)17-11-9-10-12-18(17)23-14-16(22)13-21-20(6,7)19(3,4)5;/h9-12,15-16,21-22H,8,13-14H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZSRTPPMBRNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CNC(C)(C)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/new.no-structure.jpg)
![N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)


![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)

![N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2672733.png)

![4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2672737.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2672741.png)
![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)


